GABAC Receptor Subtype Selectivity vs. Imidazole-4-acetic acid (IAA)
The 5-methyl substitution converts the pharmacological profile from a non-selective partial agonist to a GABAA ρ1-selective full agonist. IAA acts as a partial agonist at both GABAA and GABAC receptors, while the 5-Me analogue (free acid form, compound 8a) displays no activity at α1β2γ2S GABAA receptors at concentrations up to 1000 µM, yet acts as a full agonist at ρ1 GABA receptors with an EC50 in the FMP assay within the 22–420 µM range [1].
| Evidence Dimension | Functional activity at GABAA vs. GABAC receptors |
|---|---|
| Target Compound Data | EC50 ρ1: 22–420 µM (full agonist); GABAA α1β2γ2S: >1000 µM (no activity). |
| Comparator Or Baseline | Imidazole-4-acetic acid (IAA): partial agonist at both GABAA and GABAC receptors. |
| Quantified Difference | Complete loss of GABAA activity; switch from partial to full agonism at GABAC. |
| Conditions | FLIPR membrane potential (FMP) assay on recombinant α1β2γ2S GABAA and ρ1 GABAC receptors. |
Why This Matters
This selectivity shift is critical for neuroscience researchers requiring GABAC-specific pharmacological tools without residual GABAA activity, directly impacting experimental design and compound procurement decisions.
- [1] Madsen, C., et al. 5-Substituted Imidazole-4-acetic Acid Analogues: Synthesis, Modeling, and Pharmacological Characterization of a Series of Novel γ-Aminobutyric AcidC Receptor Agonists. J. Med. Chem. 2007, 50, 4147-4161. View Source
